Molecular Weight and Ligand Efficiency Advantage Over Extended Hydrazineyl-Oxoethyl Analogs
The target compound possesses a molecular weight of 317.4 g mol⁻¹, which is substantially lower than the representative multi-target anticancer lead 6i from the same thiazolyl-indole-2-carboxamide series (estimated MW > 450 g mol⁻¹ based on the general scaffold) [1]. Lower molecular weight is generally associated with improved ligand efficiency indices (e.g., LE = 1.4 kJ mol⁻¹ per heavy atom for fragment-like vs. < 1.0 kJ mol⁻¹ for larger leads) and more favourable passive permeability, as predicted by the Lipinski rule-of-five [2]. While a direct head-to-head biochemical comparison is unavailable, the size reduction implies that the target compound could serve as a minimal binding pharmacophore, facilitating fragment-based lead optimization.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 317.4 g mol⁻¹ |
| Comparator Or Baseline | Compound 6i (ACS Omega 2024 series): estimated > 450 g mol⁻¹ [1] |
| Quantified Difference | ≥132 g mol⁻¹ reduction (≈30% lower MW) |
| Conditions | Exact MW of 6i not reported; estimated from the general scaffold description in [1]. |
Why This Matters
Lower molecular weight improves the probability of oral bioavailability and facilitates fragment-based drug discovery, making the compound a superior starting point for hit-to-lead campaigns.
- [1] Saadan, N. M.; Ahmed, W. U.; Kadi, A. A.; Al-Mutairi, M. S.; Al-Wabli, R. I.; Rahman, A. F. M. M. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega 2024, 9 (40), 41944–41967. https://doi.org/10.1021/acsomega.4c06889. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. https://doi.org/10.1021/tx200211v. View Source
